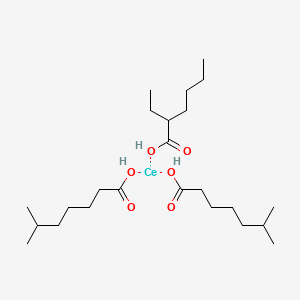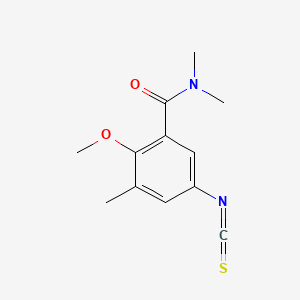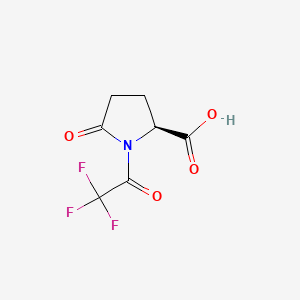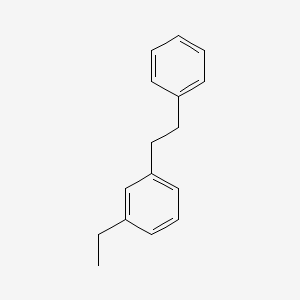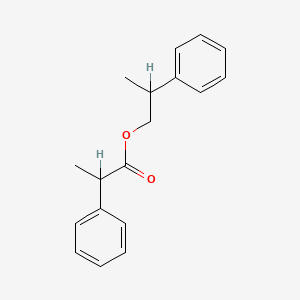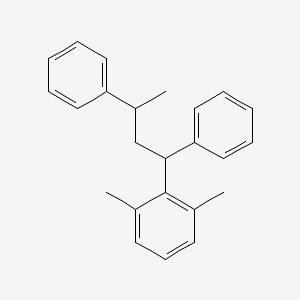
(1,3-Diphenylbutyl)-m-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Diphenylbutyl)-m-xylene is an organic compound characterized by its unique structure, which includes a butyl chain substituted with two phenyl groups and a m-xylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylbutyl)-m-xylene can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylbutyl chloride with m-xylene in the presence of a strong base, such as sodium hydride, under anhydrous conditions. This reaction typically requires refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (1,3-Diphenylbutyl)-m-xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(1,3-Diphenylbutyl)-m-xylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of hydrophobic interactions and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (1,3-Diphenylbutyl)-m-xylene exerts its effects is primarily through its interactions with other molecules. The phenyl groups and m-xylene moiety provide sites for π-π interactions, while the butyl chain offers hydrophobic characteristics. These properties enable the compound to participate in various molecular pathways, influencing the behavior of polymers and other materials.
Comparación Con Compuestos Similares
N-(4-iodo-1,3-diphenylbutyl) acrylamide: Used in enhanced oil recovery and polymer modification.
1,3-Diphenylisobenzofuran: Known for its reactivity in Diels-Alder reactions and singlet oxygen detection.
Uniqueness: (1,3-Diphenylbutyl)-m-xylene stands out due to its combination of phenyl groups and m-xylene moiety, which confer unique chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
94279-12-6 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-(1,3-diphenylbutyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-11-10-12-19(2)24(18)23(22-15-8-5-9-16-22)17-20(3)21-13-6-4-7-14-21/h4-16,20,23H,17H2,1-3H3 |
Clave InChI |
JMOHOFZVQVOTEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


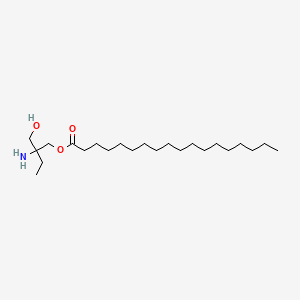


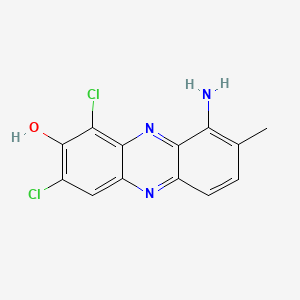
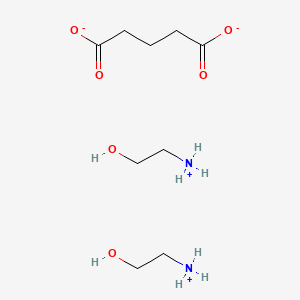

![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)

